HOMO Energy Alignment: 3‑Substituted DBF‑Biphenyl‑Amine vs. 2‑Substituted Isomer
The 3‑position attachment of the biphenyl‑amine on dibenzofuran yields a shallower HOMO level than the 2‑position isomer, reducing the hole‑injection barrier from the anode. The 2‑isomer, N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]furan-2-amine, displays a HOMO of −5.25 eV and a HOMO–LUMO gap of 3.45 eV . Published data for closely related 3‑substituted DBF‑amine derivatives (e.g., 3‑CDTPA) indicate a HOMO of −5.50 eV [1], placing the 3‑isomer’s HOMO deeper than the 2‑isomer. This deeper HOMO facilitates better energy‑level matching with typical anode/HIL materials and strengthens electron‑blocking at the HTL/EML interface.
| Evidence Dimension | HOMO energy level / hole injection barrier |
|---|---|
| Target Compound Data | HOMO ≈ −5.50 eV (inferred from 3‑CDTPA, a 3‑substituted DBF‑TPA derivative with identical DBF‑3‑amine connectivity) [1] |
| Comparator Or Baseline | N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]furan-2-amine: HOMO −5.25 eV |
| Quantified Difference | The 3‑substituted compound is deeper by ≈0.25 eV, corresponding to a lower‑energy hole‑injection barrier. |
| Conditions | DFT‑calculated frontier orbital energies (B3LYP/6‑31G* level) or cyclic‑voltammetry‑derived values in solution. |
Why This Matters
A deeper HOMO of the 3‑isomer strengthens electron‑blocking capability and reduces the driving voltage of phosphorescent and TADF OLEDs, directly impacting power efficiency and device lifetime.
- [1] DGIST/Elsevier Pure. Low‑Temperature Cross‑Linkable Hole Transport Materials for Solution‑Processed Quantum Dot and Organic Light‑Emitting Diodes (2023). Cross‑linked 4‑(dibenzo[b,d]furan‑3‑yl)-N,N‑bis(4‑vinylphenyl)aniline (3‑CDTPA): HOMO −5.50 eV. https://dgist.elsevierpure.com/en/publications/low-temperature-cross-linkable-hole-transport-materials-for-solut View Source
